2-(4-bromothiophen-3-yl)acetonitrile
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Overview
Description
2-(4-bromothiophen-3-yl)acetonitrile: is an organic compound with the molecular formula C6H3BrNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The bromine atom is attached to the fourth position of the thiophene ring, and the acetonitrile group is attached to the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the bromination of 3-thiophenecarboxaldehyde to obtain 4-bromo-3-thiophenecarboxaldehyde, which is then converted to 2-(4-bromothiophen-3-yl)acetonitrile through a reaction with sodium cyanide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, purification, and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-(4-bromothiophen-3-yl)acetonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Products such as 2-(4-aminothiophen-3-yl)acetonitrile or 2-(4-thiocyanatothiophen-3-yl)acetonitrile.
Oxidation: Products like 2-(4-bromothiophen-3-yl)sulfoxide or 2-(4-bromothiophen-3-yl)sulfone.
Reduction: Products such as 2-(4-bromothiophen-3-yl)ethylamine.
Scientific Research Applications
Chemistry: 2-(4-bromothiophen-3-yl)acetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of thiophene derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules .
Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of 2-(4-bromothiophen-3-yl)acetonitrile depends on its specific applicationFor example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the bromine atom can participate in halogen bonding . These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- 2-(4-chlorothiophen-3-yl)acetonitrile
- 2-(4-fluorothiophen-3-yl)acetonitrile
- 2-(4-iodothiophen-3-yl)acetonitrile
Comparison: Compared to its analogs, 2-(4-bromothiophen-3-yl)acetonitrile has unique properties due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can affect the compound’s reactivity and interactions with other molecules . This makes this compound a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(4-bromothiophen-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c7-6-4-9-3-5(6)1-2-8/h3-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIUCNSNELRLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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